Chemical structure and properties of 5,5'-Diiodo-2,2'-dimethylbiphenyl
Chemical structure and properties of 5,5'-Diiodo-2,2'-dimethylbiphenyl
An In-depth Technical Guide to 5,5'-Diiodo-2,2'-dimethylbiphenyl
Abstract: This technical guide provides a comprehensive overview of 5,5'-Diiodo-2,2'-dimethylbiphenyl, a halogenated aromatic hydrocarbon of significant interest in materials science and synthetic chemistry. The document details the compound's chemical structure, physicochemical properties, and a validated synthetic protocol via the Ullmann coupling reaction, including mechanistic insights. Furthermore, it covers methods for structural elucidation through spectroscopic analysis and explores its potential applications as a building block for small molecule semiconductors and in the development of novel pharmacologically active compounds. This guide is intended for researchers, chemists, and professionals in drug development seeking detailed technical information and practical methodologies related to this versatile chemical intermediate.
Introduction: The Significance of Substituted Biphenyls
The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science. Its rigid, planar geometry and the ability to introduce diverse functional groups at various positions make it a cornerstone for designing molecules with tailored electronic, optical, and biological properties. Biphenyl derivatives are integral to a wide range of applications, from liquid crystal displays and organic light-emitting diodes (OLEDs) to potent therapeutic agents. The introduction of halogen atoms, such as iodine, and alkyl groups, like methyl, onto the biphenyl core—as in the case of 5,5'-Diiodo-2,2'-dimethylbiphenyl—creates a highly versatile intermediate. The iodine atoms serve as reactive handles for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions, while the methyl groups influence the molecule's conformation and solubility. This strategic functionalization makes 5,5'-Diiodo-2,2'-dimethylbiphenyl a valuable precursor for constructing complex molecular architectures.
Chemical Structure and Nomenclature
5,5'-Diiodo-2,2'-dimethylbiphenyl is a symmetrical biaryl compound. The structure consists of two benzene rings linked by a single bond. Each ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position, relative to the biphenyl linkage.
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// Define nodes for atoms and bonds C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C1_C2 [label="-"]; C2_C3 [label="="]; C3_C4 [label="-"]; C4_C5 [label="="]; C5_C6 [label="-"]; C6_C1 [label="="]; C1_C1p [label="-"]; C1p [label="C"]; C2p [label="C"]; C3p [label="C"]; C4p [label="C"]; C5p [label="C"]; C6p [label="C"]; C1p_C2p [label="-"]; C2p_C3p [label="="]; C3p_C4p [label="-"]; C4p_C5p [label="="]; C5p_C6p [label="-"]; C6p_C1p [label="="]; C2_CH3 [label="-CH3"]; C5_I [label="-I"]; C2p_CH3p [label="-CH3"]; C5p_Ip [label="-I"];
// Position nodes C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; C1p [pos="0,-2.8!"]; C2p [pos="1.2,-3.5!"]; C3p [pos="1.2,-4.9!"]; C4p [pos="0,-5.6!"]; C5p [pos="-1.2,-4.9!"]; C6p [pos="-1.2,-3.5!"]; CH3_node [label="H3C-", pos="-2.4,0.3!"]; I_node [label="I-", pos="2.4,2.5!"]; CH3p_node [label="-CH3", pos="2.4,-3.1!"]; Ip_node [label="-I", pos="-2.4,-5.3!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C1p [len=1.5]; C1p -- C2p; C2p -- C3p; C3p -- C4p; C4p -- C5p; C5p -- C6p; C6p -- C1p; C2 -- CH3_node [len=1.0]; C5 -- I_node [len=1.0]; C2p -- CH3p_node [len=1.0]; C5p -- Ip_node [len=1.0]; } Caption: Chemical structure of 5,5'-Diiodo-2,2'-dimethylbiphenyl.
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IUPAC Name: 5-iodo-1-(5-iodo-2-methylphenyl)-2-methylbenzene
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SMILES: CC1=CC=C(I)C=C1C2=CC(I)=CC=C2C[3]
Physicochemical Properties
A summary of the key physical and chemical properties of 5,5'-Diiodo-2,2'-dimethylbiphenyl is presented below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| Molecular Weight | 434.06 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 115.0 - 119.0 °C | [1] |
| Purity | >97.0% (GC) | [1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like dichloromethane, chloroform, and THF. | Inferred from structure |
Synthesis and Mechanistic Considerations
The synthesis of symmetrical biaryls like 5,5'-Diiodo-2,2'-dimethylbiphenyl is effectively achieved through the copper-catalyzed Ullmann coupling reaction.[4][5] This method involves the homocoupling of an aryl halide in the presence of copper metal at elevated temperatures.[4][6] It is a robust and well-established procedure for forming carbon-carbon bonds between two aryl groups.
Proposed Synthetic Protocol: Ullmann Coupling
This protocol describes the synthesis starting from 4-iodo-1-methyl-2-nitrobenzene, which would first be reduced to the corresponding amine, then subjected to a Sandmeyer reaction to replace the amino group with iodine, yielding 1,4-diiodo-2-methylbenzene. The final step is the Ullmann coupling. For the purpose of this guide, we will focus on the pivotal Ullmann coupling step from a commercially available or synthesized precursor like 4-Iodo-2-methyl-iodobenzene.
Starting Material: 4-Iodo-2-methyliodobenzene
Reaction: 2 x (4-Iodo-2-methyliodobenzene) --(Cu, Heat)--> 5,5'-Diiodo-2,2'-dimethylbiphenyl + CuI₂
Step-by-Step Methodology:
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Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated copper bronze (2.5 equivalents).
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Reagent Addition: Add 4-Iodo-2-methyliodobenzene (1.0 equivalent) to the flask.
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Solvent (Optional): For substrates with high melting points, a high-boiling inert solvent such as N,N-Dimethylformamide (DMF) or nitrobenzene can be used. However, the reaction is often performed neat (solvent-free).
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Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to ensure anaerobic conditions, which is crucial for preventing oxidative side reactions.
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Heating: Heat the reaction mixture to 200-220 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the C-C bond formation.[4]
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).
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Work-up: After cooling to room temperature, add a suitable organic solvent (e.g., dichloromethane or toluene) to the reaction mixture. Filter the mixture through a pad of Celite to remove the copper and copper salts.
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Purification: Wash the filtrate with dilute HCl to remove any remaining copper species, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Final Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure 5,5'-Diiodo-2,2'-dimethylbiphenyl.
Causality and Mechanistic Insights
The Ullmann reaction mechanism involves the formation of an organocopper intermediate.[4] The high temperature is required for the initial oxidative addition of the aryl halide to the surface of the copper metal, forming an active copper(I) species.[4] This is followed by a second oxidative addition and subsequent reductive elimination to form the biaryl product and regenerate the copper catalyst, which may be re-oxidized in the catalytic cycle.
Structural Elucidation and Spectroscopic Analysis
Confirmation of the structure of 5,5'-Diiodo-2,2'-dimethylbiphenyl is achieved through a combination of spectroscopic techniques. Below are the expected data based on its chemical structure.
| Technique | Expected Data |
| ¹H NMR | - A singlet for the methyl protons (Ar-CH₃) around δ 2.0-2.5 ppm.- A series of multiplets or distinct signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three different types of aromatic protons on each ring. |
| ¹³C NMR | - A signal for the methyl carbon around δ 20-25 ppm.- A signal for the carbon bearing the iodine atom (C-I) around δ 90-100 ppm.- Multiple signals in the aromatic region (δ 120-150 ppm) for the other aromatic carbons. |
| Mass Spec (MS) | The molecular ion peak (M+) would be observed at m/z = 434.06. The isotopic pattern would be characteristic of a molecule containing two iodine atoms. |
| Infrared (IR) | - C-H stretching (aromatic) ~3000-3100 cm⁻¹- C-H stretching (aliphatic) ~2850-2960 cm⁻¹- C=C stretching (aromatic) ~1450-1600 cm⁻¹- C-I stretching ~500-600 cm⁻¹ |
Applications in Research and Development
Building Block in Materials Science
5,5'-Diiodo-2,2'-dimethylbiphenyl is classified as a material building block, particularly for the synthesis of small molecule semiconductors.[1] The diiodo functionality allows for its use in polymerization reactions or further cross-coupling reactions to create larger conjugated systems. These resulting materials are investigated for their potential use in organic electronics.
Intermediate in Drug Discovery
The biphenyl moiety is a key structural feature in many approved drugs, such as the anti-inflammatory drug flurbiprofen.[7] The core biphenyl structure is recognized as a minimal element for binding to certain biological targets, including the PD-L1 protein dimer, an important target in cancer immunotherapy.[7] Compounds like 5,5'-Diiodo-2,2'-dimethylbiphenyl serve as versatile starting points for the synthesis of new drug candidates. The iodine atoms can be readily substituted using palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions to introduce diverse functional groups, enabling the rapid generation of a library of novel biphenyl analogs for biological screening.
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// Edges Start -> Coupling; BoronicAcid -> Coupling; Coupling -> Library; Library -> Screening; Screening -> Hit; Hit -> Lead; } Caption: Workflow for utilizing the subject compound in drug discovery.
Safety and Handling
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
5,5'-Diiodo-2,2'-dimethylbiphenyl is a valuable and versatile chemical intermediate with significant potential in both materials science and medicinal chemistry. Its well-defined structure, coupled with the reactivity of its iodine substituents, makes it an ideal precursor for the synthesis of complex organic molecules. The synthetic route via Ullmann coupling is a reliable method for its preparation on a laboratory scale. As research into novel organic electronics and targeted therapeutics continues to grow, the utility of strategically functionalized building blocks like 5,5'-Diiodo-2,2'-dimethylbiphenyl will undoubtedly increase, paving the way for new discoveries and innovations.
References
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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ResearchGate. (2025, August 6). Cancer preventive agents 11. Novel analogs of dimethyl dicarboxylate biphenyl as potent cancer chemopreventive agents. Available from: [Link]
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PubChem. (n.d.). 4,4'-Diiodo-2,2'-dimethyl-1,1'-biphenyl. Available from: [Link]
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IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Available from: [Link]
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PubMed. (2020, August 15). Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer. Available from: [Link]
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